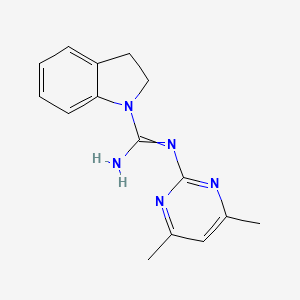

N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide

Description

N'-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide is a heterocyclic compound featuring a 2,3-dihydroindole core fused with a carboximidamide group and a 4,6-dimethylpyrimidin-2-yl substituent. This structure combines aromatic and partially saturated rings, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-10-9-11(2)18-15(17-10)19-14(16)20-8-7-12-5-3-4-6-13(12)20/h3-6,9H,7-8H2,1-2H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLENUXQYGCDSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboxamide, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can yield different oxidation states of indole derivatives.

- Reduction : Produces altered electronic properties in dihydroindole derivatives.

- Substitution Reactions : Facilitates the introduction of diverse functional groups.

These reactions enhance its utility in synthetic organic chemistry research.

Biology

The compound has shown potential biological activity, making it a candidate for drug discovery. Preliminary studies indicate that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance:

- Antibacterial Activity : A study evaluated its efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, showing promising results .

Medicine

In medical research, this compound is being investigated for its therapeutic properties. Its mechanism of action involves binding to biological targets, which could lead to the development of new pharmaceuticals aimed at various diseases.

Case Study 1: Antibacterial Evaluation

A study conducted on synthesized derivatives of the compound demonstrated significant antibacterial activity against selected pathogenic bacteria. The results indicated that modifications to the structure could enhance efficacy, suggesting further exploration in medicinal chemistry .

Case Study 2: Synthesis Pathways

Research on synthetic pathways revealed that employing specific catalysts and reaction conditions significantly impacts yield and purity. For example, using microwave-assisted synthesis improved reaction times and product yields compared to traditional methods .

Industrial Applications

The unique chemical properties of this compound make it valuable in materials science and as a precursor for various industrial chemicals. Its ability to undergo multiple chemical transformations allows for the development of specialized materials with tailored properties.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities:

Key Observations:

- Core Ring Systems: The target compound’s 2,3-dihydroindole core is distinct from the tetrahydroquinoline (partially saturated benzene fused with a nitrogen-containing ring) in and the dihydroisoquinoline (benzene fused with a pyridine-like ring) in .

- Substituent Consistency : All compounds share the 4,6-dimethylpyrimidin-2-yl group, which is associated with herbicidal activity in sulfonylurea and pyrimidinylbenzoate herbicides .

- Molecular Weight: The pyridin-2-ylisoquinoline derivative in has a significantly higher molecular weight (354.42 g/mol), likely impacting bioavailability compared to smaller analogs.

Biological Activity

N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, linked to a 2,3-dihydroindole moiety via a carboximidamide group. This unique configuration contributes to its distinct chemical properties and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H17N5 |

| Molar Mass | 267.33 g/mol |

| CAS Number | 664371-35-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to bind to various enzymes and receptors, modulating their activity. The exact mechanisms may vary depending on the specific biological context and target.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter the activity of receptors linked to various physiological responses.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines show encouraging results.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier may offer protective effects in neurodegenerative diseases.

Case Studies and Experimental Data

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Neuroprotection Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide, and how can purity be optimized?

- Methodology : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and cyclization. A common approach includes coupling 4,6-dimethylpyrimidin-2-amine with a functionalized dihydroindole precursor under reflux in aprotic solvents (e.g., DMF or acetonitrile). Catalysts such as triethylamine or palladium-based agents may enhance yield.

- Purity Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) is critical. Continuous flow reactors and automated synthesis systems can improve scalability and reduce by-products .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm and dihydroindole NH signals at δ 8.1–8.3 ppm).

- X-ray Crystallography : Resolve crystal lattice parameters and hydrogen-bonding interactions (e.g., InChIKey:

WUZSHWPKXOJSKXfrom PubChem data) . - High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₆H₁₉N₅: 281.16 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.